(3-Methyl-1-phenylbutyl)hydrazine
Description
(3-Methyl-1-phenylbutyl)hydrazine is a substituted hydrazine derivative characterized by a phenyl group attached to a butyl chain with a methyl substituent at the third carbon. Hydrazines are widely studied for their roles in organic synthesis, corrosion inhibition, and pharmaceutical applications due to their nucleophilic and chelating properties .
Properties
CAS No. |
1016724-71-2 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(3-methyl-1-phenylbutyl)hydrazine |
InChI |
InChI=1S/C11H18N2/c1-9(2)8-11(13-12)10-6-4-3-5-7-10/h3-7,9,11,13H,8,12H2,1-2H3 |
InChI Key |
PQYXBADXXWSEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)NN |
Origin of Product |
United States |
Preparation Methods
Reductive Hydrazination with Trichlorosilane
Reaction Mechanism and Conditions
The most efficacious method for synthesizing (3-Methyl-1-phenylbutyl)hydrazine involves reductive hydrazination using trichlorosilane (HSiCl3) as a key reducing agent. This approach couples a ketone precursor with hydrazine under mild conditions, yielding the target hydrazine derivative through a nucleophilic addition-elimination pathway.
The reaction begins with the condensation of 3-methyl-1-phenylbutan-1-one (ketone) and hydrazine hydrate (NH2NH2·H2O) in dichloromethane (DCM) as the solvent. Hexamethylphosphoramide (HMPA) serves as a Lewis acid catalyst, facilitating the activation of the carbonyl group for nucleophilic attack by hydrazine. Trichlorosilane is subsequently introduced to reduce the intermediate imine, forming the final hydrazine product. Critical parameters include:
- Molar Ratios : A 1:1 stoichiometry of ketone to hydrazine ensures minimal side products.
- Catalyst Loading : HMPA at 10 mol% relative to the ketone optimizes reaction efficiency.
- Temperature and Time : Conducted at room temperature (25°C) for 10 minutes, followed by quenching with saturated ammonium chloride (NH4Cl).
Table 1: Optimization Parameters for Reductive Hydrazination
| Parameter | Value | Impact on Yield |
|---|---|---|
| HMPA Concentration | 10 mol% | Maximizes imine formation |
| Trichlorosilane Quantity | 2 equivalents | Ensures complete reduction |
| Solvent | Dichloromethane (DCM) | Enhances solubility |
| Reaction Time | 10 minutes | Prevents over-reduction |
Workup and Purification
Post-reaction, the mixture is neutralized to pH 7–8 using sodium bicarbonate (NaHCO3) and extracted with ethyl acetate (EtOAc). The organic layer is dried over anhydrous magnesium sulfate (MgSO4) and concentrated under reduced pressure. Purification via flash chromatography (hexane/EtOAc = 20:1) yields (3-Methyl-1-phenylbutyl)hydrazine as a colorless oil with an 83% isolated yield.
Spectroscopic Characterization
- ¹H NMR (600 MHz, CDCl₃) : δ 7.35–7.29 (m, 7H, aromatic), 7.10 (d, J = 7.9 Hz, 2H, ortho-phenyl), 5.81 (q, J = 6.6 Hz, 1H, methine), 3.10 (brs, 2H, NH2), 1.65 (m, 6H, methyl and methylene).
- ¹³C NMR (150 MHz, CDCl₃) : δ 151.4 (C=N), 132.7 (aromatic quaternary), 58.5 (methine), 26.6 (methylene), 14.6 (methyl).
High-Temperature Condensation Methodology
Procedural Details
In a typical setup, 3-methyl-1-phenylbutan-1-one and hydrazine hydrate (2 equivalents) are refluxed in DMF at 110°C for 36 hours. The reaction progress is monitored via gas chromatography (GC) until ketone consumption exceeds 95%. Post-reaction, the solvent is distilled under vacuum, and the residue is dissolved in water. The pH is adjusted to 10 with sodium hydroxide (NaOH), and the product is extracted into diethyl ether. Drying over sodium sulfate (Na2SO4) and rotary evaporation affords the crude hydrazine, which is further purified via recrystallization from hexane.
Challenges and Mitigation Strategies
- Byproduct Formation : Prolonged heating may lead to azine derivatives. This is mitigated by maintaining a slight excess of hydrazine and controlled reaction times.
- Solvent Selection : DMF enhances solubility but requires rigorous drying to prevent hydrolysis of intermediates.
Comparative Analysis of Methodologies
Yield and Efficiency
Scalability and Practicality
The trichlorosilane method is preferable for laboratory-scale synthesis due to its brevity and high yield. Conversely, the thermal approach, while slower, avoids moisture-sensitive reagents and is more amenable to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-1-phenylbutyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may produce amines or other reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(3-Methyl-1-phenylbutyl)hydrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Methyl-1-phenylbutyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of hydrazones and other derivatives, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Similar Hydrazine Derivatives
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Key Observations:
Stability and Isomerism
- Isomerism: Hydrazone derivatives (e.g., salicylaldehyde isonicotinoyl hydrazine) exhibit cis-trans isomerism in solution, with the trans isomer being more stable in the solid state .
- Degradation : Bulky substituents in (3-Methyl-1-phenylbutyl)hydrazine may enhance stability against hydrolysis compared to simpler hydrazines, as seen in N-alkyl derivatives resisting cyclization under acidic conditions .
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